![molecular formula C5H11NOS B12840391 [3-(Methylamino)thietan-3-yl]methanol](/img/structure/B12840391.png)
[3-(Methylamino)thietan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methylamino)thietan-3-yl]methanol is an organic compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a methylamino group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methylamino)thietan-3-yl]methanol typically involves the reaction of thietane derivatives with methylamine under controlled conditions. One common method includes the nucleophilic substitution of a halogenated thietane with methylamine, followed by the reduction of the resulting intermediate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Methylamino)thietan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different thietane derivatives with varying degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
[3-(Methylamino)thietan-3-yl]methanol has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(Methylamino)thietan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Amino)thietan-3-yl]methanol: Similar structure but with an amino group instead of a methylamino group.
[3-(Ethylamino)thietan-3-yl]methanol: Contains an ethylamino group instead of a methylamino group.
[3-(Dimethylamino)thietan-3-yl]methanol: Features a dimethylamino group in place of the methylamino group.
Uniqueness
[3-(Methylamino)thietan-3-yl]methanol is unique due to its specific combination of a thietane ring and a methylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Propriétés
Formule moléculaire |
C5H11NOS |
|---|---|
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
[3-(methylamino)thietan-3-yl]methanol |
InChI |
InChI=1S/C5H11NOS/c1-6-5(2-7)3-8-4-5/h6-7H,2-4H2,1H3 |
Clé InChI |
FQNOZAUQSJVUAX-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CSC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


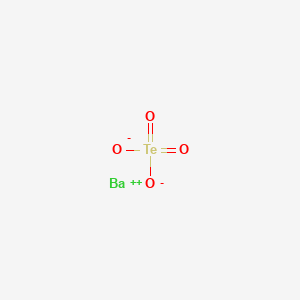
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)
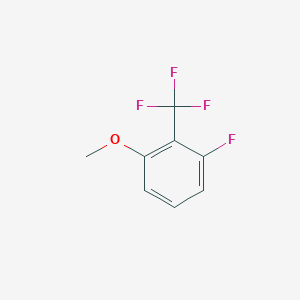
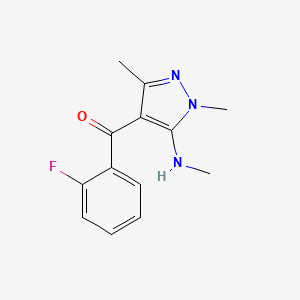


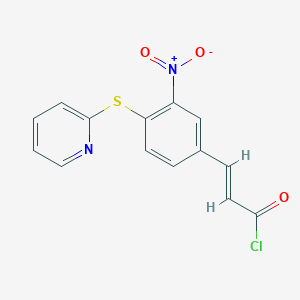
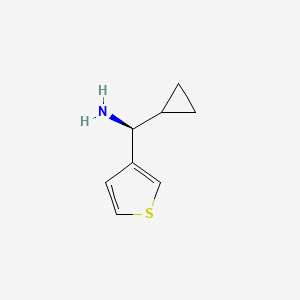
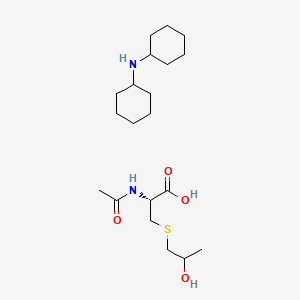
![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)
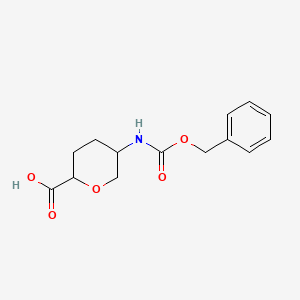
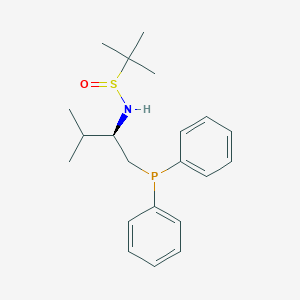
![Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate](/img/structure/B12840385.png)
